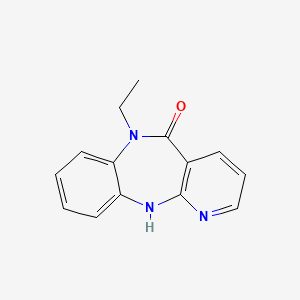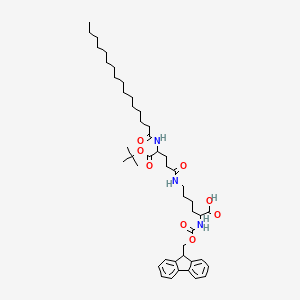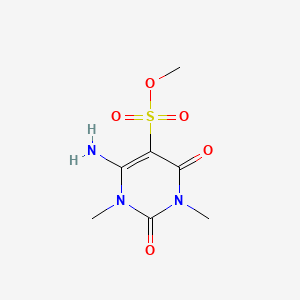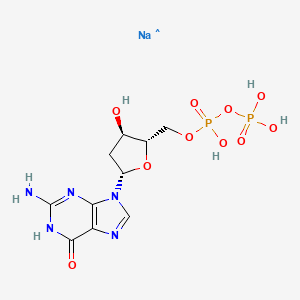
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired compound . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Chemical Reactions Analysis
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs . Additionally, it may have industrial applications, such as in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro- can be compared with other similar compounds, such as other members of the pyridodiazepine and benzodiazepine families. These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties . Some similar compounds include 6,11-dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one and 5,11-dihydropyrido(2,3-b)(1,4)benzodiazepin-6-one .
Properties
CAS No. |
16287-29-9 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
6-ethyl-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C14H13N3O/c1-2-17-12-8-4-3-7-11(12)16-13-10(14(17)18)6-5-9-15-13/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
NJFAYUFRHYLWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)


![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)


![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)



